

A Comparative Spectroscopic Analysis of 5-hydroxy-2-nitropyridine and Its Derivatives

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Compound of Interest

Compound Name: **5-Hydroxy-2-nitropyridine**

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A detailed spectroscopic comparison of **5-hydroxy-2-nitropyridine** and its key derivatives, 2-chloro-5-nitropyridine and 5-methoxy-2-nitropyridine, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their spectral properties, supported by experimental data from various analytical techniques.

This publication offers a side-by-side analysis of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these compounds. The objective is to furnish a valuable resource for the identification, characterization, and quality control of these important chemical entities in a research and development setting.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for **5-hydroxy-2-nitropyridine** and its chloro and methoxy derivatives.

Table 1: UV-Visible and FTIR Spectroscopic Data

Compound	UV-Vis (λ_{max} , nm)	FTIR (selected peaks, cm^{-1})
5-hydroxy-2-nitropyridine	Data not readily available	3400-3000 (O-H, N-H str.), 1680 (C=O str.), 1580 (C=C, C=N str.), 1520, 1350 (NO ₂ asymm. & symm. str.)(1)
2-chloro-5-nitropyridine	225, 265, 310	3100-3000 (C-H str.), 1600 (C=C, C=N str.), 1530, 1350 (NO ₂ asymm. & symm. str.), 830 (C-Cl str.)(2)(3)
5-methoxy-2-nitropyridine	Data not readily available	3100-3000 (C-H str.), 2950, 2850 (C-H str. of OCH ₃), 1600 (C=C, C=N str.), 1530, 1350 (NO ₂ asymm. & symm. str.), 1250 (C-O str.)

Table 2: ¹H and ¹³C NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm, Solvent)	¹³ C NMR (δ , ppm, Solvent)
5-hydroxy-2-nitropyridine	12.63 (s, 1H), 8.65 (d, 1H), 8.14-8.10 (q, 1H), 6.43-6.41 (d, 1H) (DMSO-d ₆)(4)	Data not readily available
2-chloro-5-nitropyridine	9.25 (d, 1H), 8.47 (dd, 1H), 7.57 (d, 1H) (CDCl ₃)	157.1, 145.4, 143.4, 133.6, 124.8 (CDCl ₃)
5-methoxy-2-nitropyridine	8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H) (CDCl ₃)(5)	156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5 (CDCl ₃)(5)

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
5-hydroxy-2-nitropyridine	C ₅ H ₄ N ₂ O ₃	140.09	140 (M ⁺), 110, 94, 66[6]
2-chloro-5-nitropyridine	C ₅ H ₃ ClN ₂ O ₂	158.54	158/160 (M ⁺), 128/130, 112, 82, 76
5-methoxy-2-nitropyridine	C ₆ H ₆ N ₂ O ₃	154.12	154 (M ⁺), 124, 108, 96, 78[7]

Experimental Protocols

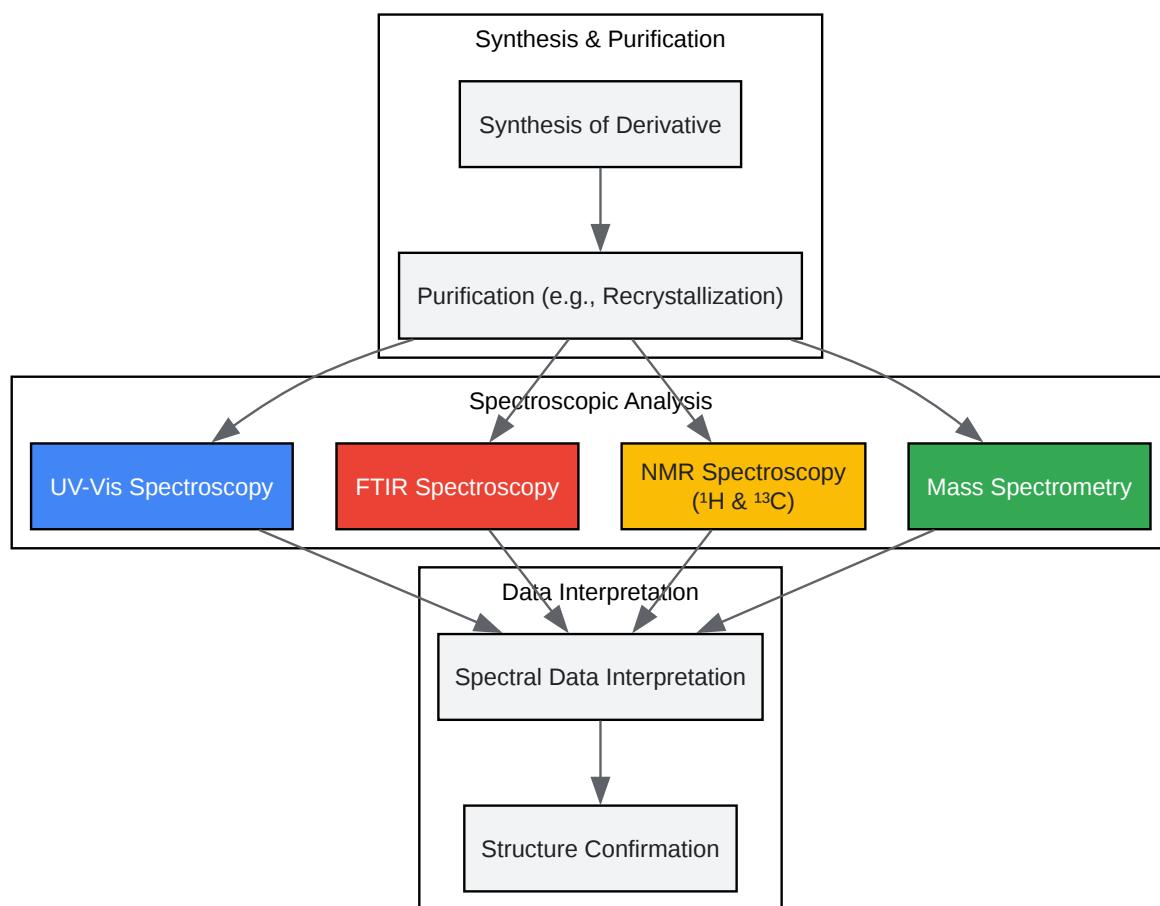
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of **5-hydroxy-2-nitropyridine** and its derivatives.

1. UV-Visible Spectroscopy A solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 10^{-5} M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer from 200 to 400 nm, using the pure solvent as a reference.
2. Fourier-Transform Infrared (FTIR) Spectroscopy For solid samples, the FTIR spectrum is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm^{-1} . Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

4. Mass Spectrometry Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized **5-hydroxy-2-nitropyridine** derivative.



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Spectroscopic Analysis Workflow

This guide serves as a foundational reference for the spectroscopic properties of **5-hydroxy-2-nitropyridine** and its derivatives. The provided data and protocols are intended to support

further research and development in medicinal chemistry and related fields.

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